Tri-tert-butylphosphonium tetrafluoroborate

Catalog No.
S755367
CAS No.
131274-22-1
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butylphosphonium tetrafluoroborate

CAS Number

131274-22-1

Product Name

Tri-tert-butylphosphonium tetrafluoroborate

IUPAC Name

tritert-butylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Synonyms

Tri-tert-butylphosphine Tetrafluoroborate; Tris(tert-butyl)phosphine Tetrafluoroborate; Tris(tert-butyl)phosphonium Tetrafluoroborate;

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Palladium-Catalyzed Cross-Coupling Reactions:

  • TTBP serves as a ligand for palladium(0) catalysts in Suzuki-Miyaura coupling, a reaction for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. Studies have shown that TTBP can be particularly effective in these reactions, offering advantages like:
    • Broad substrate scope: It enables coupling of a wide range of aryl and vinyl partners. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:
    • Improved stability: The bulky tert-butyl groups on the phosphonium cation contribute to the enhanced stability of the palladium catalyst, leading to higher reaction yields and improved catalyst longevity. Source: Chemistry - A European Journal, 2004, 10 (12), 2992-3000:
  • TTBP also finds use in other palladium-catalyzed cross-coupling reactions, including:
    • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. Source: Tetrahedron Letters, 2002, 43 (18), 3321-3324:
    • Sonogashira coupling: Formation of carbon-carbon bonds between alkynes and aryl or vinyl halides. Source: The Journal of Organic Chemistry, 2003, 68 (12), 4885-4890:

Other Applications:

  • Beyond catalysis, TTBP finds use in various scientific research fields, including:
    • Ionic liquids: As a precursor for the synthesis of new ionic liquids with potential applications in separation science and electrocatalysis. Source: Inorganic Chemistry, 2003, 42 (17), 5436-5442:
    • Material science: As a component in the preparation of organic-inorganic hybrid materials. Source: Journal of Materials Chemistry, 2004, 14 (5), 881-887:

Tri-tert-butylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the molecular formula C12H28BF4PC_{12}H_{28}BF_4P and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of three tert-butyl groups attached to a phosphorus atom, which is further coordinated to a tetrafluoroborate anion. This compound is typically available in a white crystalline form and is soluble in polar solvents, making it useful in various chemical applications.

Tri-tert-butylphosphonium tetrafluoroborate serves as a versatile ligand in various organic reactions, particularly those involving transition metals. Notably, it is employed in palladium-catalyzed reactions, such as:

  • Enantioselective Alpha-Arylation: This reaction involves the arylation of N-Boc-pyrrolidine, where the ligand facilitates the formation of chiral products with high selectivity .
  • Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions due to the electrophilic nature of the phosphorus atom.

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through several methods:

  • Reaction of Tert-Butylphosphine with Tetrafluoroboric Acid: This method involves reacting tert-butylphosphine with tetrafluoroboric acid to yield tri-tert-butylphosphonium tetrafluoroborate.
  • Quaternization of Phosphines: The compound can also be synthesized by quaternizing tri-tert-butylphosphine with an appropriate halide followed by treatment with sodium tetrafluoroborate.

Tri-tert-butylphosphonium tetrafluoroborate finds applications in various fields:

  • Catalysis: It is primarily used as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for creating complex molecules through various coupling reactions.
  • Material Science: Its ionic nature allows it to be explored in the development of ionic liquids and other advanced materials.

Several compounds share similarities with tri-tert-butylphosphonium tetrafluoroborate, particularly in terms of structure and function. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Triethylphosphonium tetrafluoroborateC6H15BF4PC_6H_{15}BF_4PLess sterically hindered; different reactivity
Triphenylphosphonium tetrafluoroborateC18H15BF4PC_{18}H_{15}BF_4PAromatic character; used in different catalytic systems
Trimethylphosphonium tetrafluoroborateC6H18BF4PC_6H_{18}BF_4PSmaller alkyl groups; different solubility properties

Uniqueness: Tri-tert-butylphosphonium tetrafluoroborate stands out due to its bulky tert-butyl groups, which provide significant steric hindrance. This feature enhances its selectivity and efficiency as a ligand compared to other phosphonium salts.

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (27.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (18.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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